molecular formula C23H24N2O4 B4920869 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B4920869
M. Wt: 392.4 g/mol
InChI Key: QNXAGDJPTCGKDF-UHFFFAOYSA-N
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Description

4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a pyrrolidine-2,5-dione moiety at the para position. The pyrrolidine-dione ring is further modified at position 3 with a 4-benzylpiperidin-1-yl group, introducing a bulky, lipophilic substituent. The benzylpiperidine group may enhance binding affinity to neurological targets (e.g., receptors or enzymes), while the benzoic acid moiety contributes to solubility and ionization properties .

Properties

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21-15-20(22(27)25(21)19-8-6-18(7-9-19)23(28)29)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAGDJPTCGKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a dioxopyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods also emphasize the optimization of reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzoic acid derivatives bearing pyrrolidine-dione modifications. Below is a comparative analysis based on molecular properties, substituent effects, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight pKa (Predicted) Key Substituents
4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid (Target) ~C23H24N2O4 ~400.45 g/mol ~3.8–4.2* 4-Benzylpiperidin-1-yl (bulky, lipophilic)
Benzoic acid, 4-[3-[[1-(4-ethylphenyl)tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene]methyl]-2,5-dimethyl-1H-pyrrol-1-yl]- C26H23N3O4S 473.54 g/mol 3.75±0.10 Thioxo-pyrimidinylidene group (electron-withdrawing), 2,5-dimethylpyrrole
4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid C22H21N3O3S 407.49 g/mol Not reported Sulfanyl-carbamimidoyl group (polar, hydrogen-bonding), 4-chlorophenyl substitution

*Estimated based on structural analogy to benzoic acid derivatives .

Structural Differences and Implications

In contrast, the thioxo-pyrimidinylidene group in ’s compound introduces rigidity and electron-withdrawing effects, likely reducing solubility compared to the target compound .

Ionization and Solubility :

  • The pKa of the target compound (~3.8–4.2) is comparable to the 3.75 pKa of ’s compound, suggesting similar ionization behavior in physiological conditions. Both compounds would exist predominantly in deprotonated (anionic) forms at intestinal pH, influencing bioavailability .

Molecular Weight and Drug-Likeness: The target compound (MW ~400) and ’s compound (MW 407) fall within the acceptable range for oral bioavailability (Rule of Five).

Pharmacological Considerations

  • Target Compound : The benzylpiperidine moiety may target central nervous system (CNS) receptors (e.g., sigma or opioid receptors), leveraging its lipophilicity for brain penetration.
  • ’s Compound : The thioxo group could enhance binding to metalloenzymes or redox-sensitive targets, while the pyrimidinylidene core may confer fluorescence properties for imaging applications .

Methodological Relevance

The dose-effect evaluation method described in (Litchfield-Wilcoxon) could be applied to compare the potency of these compounds. For instance, the target compound’s EC50 (Median Effective Dose) and slope parameters might differ significantly from ’s compound due to divergent substituent effects on target engagement .

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